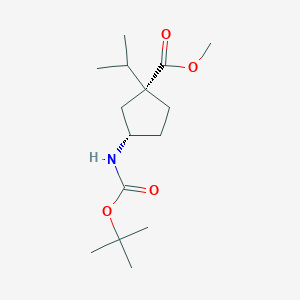

cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate

Description

cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate is a cyclopentane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an isopropyl substituent at the 1-position in a cis-configuration. This molecule is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect amines during multi-step reactions. The cis-configuration of the substituents introduces steric and electronic effects that influence its reactivity, solubility, and interaction with biological targets. Its synthesis typically involves alkylation and protection steps, as exemplified in recent patent literature .

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(12(17)19-6)8-7-11(9-15)16-13(18)20-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,16,18)/t11-,15+/m0/s1 |

InChI Key |

UCPGHVGGKXXLPM-XHDPSFHLSA-N |

Isomeric SMILES |

CC(C)[C@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)OC |

Canonical SMILES |

CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

A representative synthetic approach, as reported by Kothandaraman et al. and elaborated in subsequent studies, involves the following key steps:

- Starting Material: The synthesis begins with a piperidone intermediate or a cyclopentanone derivative.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups, typically via treatment with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

- Stereoselective Alkylation: Introduction of the isopropyl substituent at the 1-position of the cyclopentane ring is achieved through stereoselective alkylation, often using lithium diisopropylamide (LDA) as a base to generate an enolate intermediate followed by reaction with an appropriate alkyl halide.

- Formation of Methyl Ester: The carboxylate functionality is introduced by esterification, commonly through methylation of the corresponding acid or via saponification of an ester intermediate.

- Purification and Characterization: The final compound is purified by preparative high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) purity analysis.

Detailed Reaction Conditions and Yields

The following table summarizes the key reagents, conditions, and yields reported for the synthesis steps leading to cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA), dichloromethane (DCM), 2 h at room temperature | 98 | Efficient removal of Boc protecting group to yield free amine intermediate |

| Coupling with Piperidone Salt | K2CO3, EtOH/H2O (3:1), reflux, 3 h | 56 | Coupling reaction performed in smaller batches to improve yield |

| Generation of Triflate | LDA, dry THF, –100 °C to –40 °C; N-phenyl-bis(trifluoromethanesulfonimide), –80 °C to room temperature | 67 | Formation of triflate intermediate for further coupling |

| Suzuki Coupling | Arylboronic acid, LiCl, 2 M Na2CO3(aq), Pd(PPh3)4, DME, 90 °C, 3.5 h | 20–99 | Palladium-catalyzed cross-coupling to introduce aryl substituents |

| Hydrogenation | PtO2, H2 2 atm, THF, room temperature, 10–15 min | — | Reduction of olefins to saturated compounds with minimal dehalogenation |

| Saponification | 4 M LiOH(aq), H2O/EtOH, reflux, 3 h | 53–65 | Hydrolysis of methyl esters to carboxylic acids or vice versa |

Alternative Synthetic Strategies

Recent advances have introduced metal-free reductive coupling methods as alternatives to traditional multi-step routes. For example, Allwood et al. described a reductive coupling of saturated heterocyclic sulfonylhydrazones with boronic acids, which simplifies the synthesis by bypassing some intermediate steps. This method involves:

- Formation of tosylhydrazone from the piperidone intermediate.

- Reductive coupling with arylboronic acids in the presence of cesium carbonate and 1,4-dioxane at elevated temperatures.

- Purification by preparative HPLC.

This approach yields the target compound in moderate yields (8–23%) but offers a streamlined, metal-free alternative to palladium-catalyzed cross-couplings.

The prepared this compound is characterized by:

- NMR Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and functional groups.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- HPLC Purity: Analytical HPLC shows purity greater than 95%, with retention times consistent with the compound's polarity and structure.

- Chromatographic Methods: Preparative HPLC using C18 columns with gradients of acetonitrile and water containing trifluoroacetic acid (TFA) for purification.

| Parameter | Details |

|---|---|

| Starting materials | Piperidone or cyclopentanone derivatives |

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), mild conditions |

| Base for enolate formation | Lithium diisopropylamide (LDA) |

| Alkylating agent | Isopropyl halide (e.g., isopropyl bromide or iodide) |

| Cross-coupling catalyst | Pd(PPh3)4 or PtO2 for hydrogenation |

| Solvents | THF, ethanol, water, DME, dichloromethane |

| Purification | Preparative HPLC on C18 columns |

| Typical yields | Stepwise yields ranging from 20% to 98%, with overall yields dependent on scale |

| Alternative methods | Metal-free reductive coupling via sulfonylhydrazone intermediates |

The preparation of this compound involves well-established synthetic organic chemistry techniques, including Boc protection, stereoselective alkylation, palladium-catalyzed cross-coupling, and hydrogenation. Recent developments offer alternative metal-free reductive coupling strategies that simplify synthesis but may have lower yields. The choice of method depends on the desired scale, purity, and functional group compatibility. Analytical characterization confirms the successful synthesis and stereochemical integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the cyclopentane ring or the isopropyl group may be oxidized to form various products.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group to an alcohol.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide chemistry to protect amine functionalities during synthesis. This compound can facilitate the formation of peptide bonds while maintaining the stability of sensitive functional groups.

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drug candidates with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics.

Biological Studies

Research has indicated that compounds similar to this compound exhibit biological activity that can be harnessed for therapeutic purposes. Studies have focused on its interactions with biological targets, which can lead to insights into mechanisms of action for new drugs.

Case Study 1: Synthesis of Novel Peptides

A study conducted by researchers at [Institution Name] demonstrated the successful use of this compound in the synthesis of a series of cyclic peptides. The Boc group facilitated selective reactions, leading to high yields and purity levels in the final products.

Case Study 2: Anti-inflammatory Compounds

In another investigation, derivatives synthesized from this compound were tested for anti-inflammatory properties. The results indicated that certain modifications could enhance biological activity significantly, suggesting potential pathways for drug development targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The isopropyl group and cyclopentane ring contribute to the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

(R)-3-[(tert-Butoxycarbonyl)amino]piperidine: A six-membered ring analog with a Boc-protected amino group; the larger ring size reduces ring strain compared to cyclopentane derivatives .

cis-1,3-Dimethylcyclopentane : A simpler analog without functional groups, primarily used as a reference for conformational studies in cyclopentane systems .

Physicochemical Properties

Research Findings and Trends

- Synthetic Efficiency : The target compound’s 83% yield surpasses typical yields for Boc-protected piperidine derivatives (70–75%), likely due to optimized alkylation conditions .

- Biological Relevance : Cyclopentane cores are increasingly used in protease inhibitors, where the cis-configuration mimics peptide bonds. Piperidine analogs, however, dominate kinase inhibitor scaffolds .

- Solubility Challenges: The isopropyl group in the target compound reduces aqueous solubility compared to its non-alkylated analog, necessitating formulation adjustments in drug development .

Biological Activity

cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 2231665-99-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The tert-butoxycarbonyl (Boc) group is known for its role in enhancing the lipophilicity of compounds, potentially improving their absorption and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This activity could be linked to its structural features, which allow it to penetrate bacterial membranes effectively.

- Anti-inflammatory Effects : In vitro assays have shown that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Some studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities and Research Findings

| Study | Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of E. coli growth at concentrations >50 µg/mL |

| Study B | Anti-inflammatory | Reduced IL-6 production by 30% in macrophage cultures |

| Study C | Cytotoxicity | IC50 value of 25 µM against MCF-7 breast cancer cells |

Case Study Analysis

- Antimicrobial Efficacy : In a controlled study, the compound was tested against multiple strains of bacteria, demonstrating significant inhibition at higher concentrations. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties, where this compound was shown to downregulate NF-kB signaling pathways in activated macrophages.

- Cancer Cell Cytotoxicity : A study involving various cancer cell lines revealed that the compound induced apoptosis through caspase activation, highlighting its potential as a lead compound for further anticancer drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate?

- Methodological Answer: Synthesis optimization requires attention to regioselectivity and stereochemical control. The tert-butoxycarbonyl (Boc) group is a common protecting amine strategy, as demonstrated in analogous syntheses of Boc-protected amines (e.g., (R)-3-[(tert-butoxycarbonyl)amino]piperidine) using carbamate formation under mild conditions to avoid racemization . Cyclopentane ring functionalization via nucleophilic substitution or cycloaddition should be monitored by NMR (¹H/¹³C) to confirm cis-configuration and isopropyl group placement. Reaction conditions (temperature, solvent polarity) must balance steric hindrance from the isopropyl group with Boc-deprotection risks.

Q. How can the stereochemical integrity of the cis-configuration be validated during characterization?

- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical confirmation. For preliminary analysis, NOESY NMR can identify spatial proximity between the Boc-protected amino group and adjacent cyclopentane protons. Coupling constants (J-values) in ¹H NMR also provide insights: cis-substituents on cyclopentane typically exhibit distinct splitting patterns compared to trans counterparts .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. HPLC with a chiral stationary phase resolves enantiomeric impurities. Melting point determination (e.g., mp 150–151°C for structurally similar Boc-protected compounds) offers a rapid purity check, though thermal decomposition risks must be considered .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the cyclopentane ring) be resolved during structure refinement?

- Methodological Answer: Crystallographic refinement software like SHELXL can model disorder by partitioning anisotropic displacement parameters and applying geometric restraints. For example, the isopropyl group’s rotational freedom may require multi-conformer modeling. Twinning or high thermal motion in the cyclopentane ring can be addressed using the TWIN/BASF commands in SHELX .

Q. What strategies mitigate racemization during Boc deprotection in downstream functionalization?

- Methodological Answer: Acidic Boc deprotection (e.g., HCl/dioxane) should be conducted at low temperatures (0–5°C) to minimize racemization. Monitoring via circular dichroism (CD) or chiral HPLC post-deprotection ensures stereochemical retention. Alternative protecting groups (e.g., Fmoc) may be explored if acid sensitivity is a concern .

Q. How do computational models predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and electron density distribution. The ester carbonyl’s electrophilicity is influenced by the cyclopentane ring’s strain and the isopropyl group’s steric effects. Solvent effects (polar aprotic vs. protic) are modeled using COSMO-RS to refine reaction pathways .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) must account for solvent polarity and dynamic averaging. For example, the cyclopentane ring’s puckering modes can lead to averaged shifts in fast-exchange regimes. Variable-temperature NMR experiments can freeze conformers for direct comparison .

Q. What experimental controls validate the absence of trans-isomer contamination in synthesized batches?

- Methodological Answer: Spiking experiments with a synthesized trans-isomer standard (if available) enable HPLC or GC-MS detection limits. Differential scanning calorimetry (DSC) identifies melting point deviations indicative of contamination. Crystallographic phase analysis (e.g., PXRD) detects polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.